An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1)
An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 1-Bromo-3-chloro-5-iodobenzene, a key building block in organic synthesis. Its unique tri-halogenated structure offers a platform for sequential, site-selective reactions, making it a valuable intermediate in the development of complex molecules, including pharmaceuticals and advanced materials.
Core Properties
1-Bromo-3-chloro-5-iodobenzene is a solid at room temperature, appearing as a white to brown crystalline powder.[1] Its key physicochemical and spectroscopic properties are summarized below.
Physicochemical Properties
The following table outlines the key physical and chemical properties of 1-Bromo-3-chloro-5-iodobenzene.
| Property | Value | Reference |
| CAS Number | 13101-40-1 | [2] |
| Molecular Formula | C₆H₃BrClI | [2] |
| Molecular Weight | 317.35 g/mol | [2] |
| Appearance | White to brown crystalline powder | [1] |
| Melting Point | 85.8 °C | [1] |
| Boiling Point | 280.4 ± 25.0 °C (at 760 Torr) | [1] |
| Density | 2.272 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Flash Point | 123.4 ± 23.2 °C | [1] |
| Refractive Index | 1.663 | [1] |
| Vapor Pressure | 0.00644 mmHg at 25°C | [1] |
| Water Solubility | 2.5 x 10⁻³ g/L at 25°C | [3] |
| InChI Key | RSGRRCWDCXLEHS-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1-Bromo-3-chloro-5-iodobenzene. The following tables summarize the available spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by three singlets in the aromatic region, a result of the meta-relationship between the protons which leads to negligible coupling.[4][5]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Reference |
| 7.76 | Singlet | 1H | [5] |
| 7.65 | Singlet | 1H | [5] |
| 7.49 | Singlet | 1H | [5] |
| Solvent: CDCl₃, Frequency: 400 MHz[5] |
Mass Spectrometry (GC-MS)
The mass spectrum of this compound shows a distinctive isotopic pattern due to the presence of bromine, chlorine, and iodine.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[4]
| m/z Value | Significance | Reference |
| 74 | Top Peak | [2] |
| 75 | 2nd Highest Peak | [2] |
| 127 | 3rd Highest Peak | [2] |
Infrared (IR) Spectroscopy
The IR spectrum provides a unique vibrational fingerprint for the molecule.[4] Key vibrational modes include C-H stretching and out-of-plane bending, with the substitution pattern influencing the position of strong absorption bands typically seen between 900 and 675 cm⁻¹.[4] A vapor phase IR spectrum is available in spectral databases.[2]
Reactivity and Applications
The primary utility of 1-Bromo-3-chloro-5-iodobenzene stems from the differential reactivity of its three carbon-halogen bonds.[4] This hierarchy allows for sequential and site-selective chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[4]
The order of reactivity for these bonds is: C-I > C-Br > C-Cl
This predictable reactivity makes the compound a highly versatile building block for constructing complex, multi-substituted aromatic systems. It is widely used as an intermediate in the synthesis of:
-
Pharmaceuticals : Creating diverse chemical structures for new drug development.[1]
-
Agrochemicals : Serving as a precursor for herbicides, insecticides, and fungicides.[1]
-
Advanced Materials : Developing organic materials with specific electronic or photophysical properties, such as conductivity or luminescence.[1]
The benzene ring is significantly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the three halogen substituents.[4]
Experimental Protocols: Synthesis
Several synthetic routes to 1-Bromo-3-chloro-5-iodobenzene have been documented. The most common laboratory preparation is a multi-step synthesis starting from aniline, while a more efficient industrial process begins with p-iodoaniline.
Multi-Step Synthesis from Aniline
This comprehensive synthesis involves a sequence of electrophilic aromatic substitutions and functional group manipulations over six main stages.[5] The general workflow is outlined below.
Detailed Methodology (Consolidated from multiple sources):
-
Stage 1: Acetylation of Aniline : The amino group of aniline is protected as an acetamido group to moderate its reactivity. This is achieved by reacting aniline with acetic anhydride.[5]
-
Stage 2: Bromination of Acetanilide : Electrophilic aromatic substitution is used to introduce a bromine atom at the para position relative to the activating acetamido group, yielding 4-bromoacetanilide. The reaction is typically carried out using bromine in acetic acid.[5]
-
Stage 3: Chlorination of 4-Bromoacetanilide : A chlorine atom is added ortho to the acetamido group. A common method involves using sodium chlorate (NaClO₃) and hydrochloric acid in an acetic acid solution to generate the electrophile, producing 4-bromo-2-chloroacetanilide.[5]
-
Stage 4: Hydrolysis (Deprotection) : The acetamido group is converted back to an amino group via acid-catalyzed hydrolysis. This is typically done by refluxing 4-bromo-2-chloroacetanilide with hydrochloric acid in ethanol to yield 4-bromo-2-chloroaniline.[5]
-
Stage 5: Iodination of 4-Bromo-2-chloroaniline : An iodine atom is introduced ortho to the now-deprotected amino group. The reaction is performed by treating 4-bromo-2-chloroaniline with iodine monochloride (ICl) in glacial acetic acid, yielding 4-bromo-2-chloro-6-iodoaniline.[5]
-
Stage 6: Deamination of 4-Bromo-2-chloro-6-iodoaniline : The final step is the removal of the amino group. This is accomplished via a diazotization reaction followed by reduction. The aniline derivative is treated with sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid) to form a diazonium salt, which is then reduced (e.g., with hypophosphorous acid or by heating in ethanol) to yield the final product, 1-bromo-3-chloro-5-iodobenzene.[5]
Optimized Industrial Synthesis from p-Iodoaniline
A more efficient, two-step industrial method has been developed to improve yield, reduce cost, and shorten reaction time.
Methodology Overview:
-
Step 1: Simultaneous Bromination and Chlorination : p-Iodoaniline is reacted with bromochlorohydantoin in ethanol. This single step efficiently installs both bromine and chlorine atoms onto the aromatic ring to form the 2-chloro-4-bromo-6-iodoaniline intermediate.[4]
-
Step 2: Deaminative Iodination : The resulting intermediate undergoes a deamination reaction using sodium nitrite and hypophosphorous acid to remove the amino group, yielding the final product.[4]
Safety and Handling
1-Bromo-3-chloro-5-iodobenzene is classified as a hazardous substance.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2] It may also be harmful if swallowed.[2]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
-
Handling : Use only with adequate ventilation and wear appropriate personal protective equipment (PPE). Avoid contact with skin, eyes, and clothing.[2]
-
Storage : Keep in a dark place, sealed in a dry, room temperature environment.[1]
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Cas 13101-40-1,1-BROMO-3-CHLORO-5-IODOBENZENE | lookchem [lookchem.com]
- 2. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 5. 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE | by Shivek Narang | Medium [medium.com]
